1-(tert-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid

CAS No.: 2413877-92-4

Cat. No.: VC7164055

Molecular Formula: C8H11ClN2O2

Molecular Weight: 202.64

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2413877-92-4 |

|---|---|

| Molecular Formula | C8H11ClN2O2 |

| Molecular Weight | 202.64 |

| IUPAC Name | 1-tert-butyl-4-chloropyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C8H11ClN2O2/c1-8(2,3)11-4-5(9)6(10-11)7(12)13/h4H,1-3H3,(H,12,13) |

| Standard InChI Key | DASFEAJBFJIHLE-UHFFFAOYSA-N |

| SMILES | CC(C)(C)N1C=C(C(=N1)C(=O)O)Cl |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

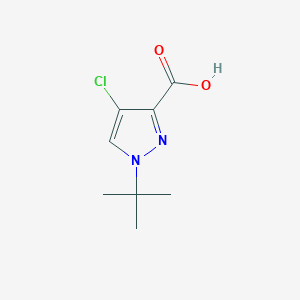

1-(tert-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid (CAS: 2413877-92-4) belongs to the pyrazole family, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Its molecular formula, C₈H₁₁ClN₂O₂, corresponds to a molar mass of 202.64 g/mol. The tert-butyl group (-C(CH₃)₃) at the 1-position introduces steric bulk, while the chlorine atom at the 4-position and carboxylic acid (-COOH) at the 3-position contribute to its electronic and reactive profile.

Table 1: Key Structural Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 1-tert-butyl-4-chloropyrazole-3-carboxylic acid |

| SMILES | CC(C)(C)N1C=C(C(=N1)C(=O)O)Cl |

| InChI Key | DASFEAJBFJIHLE-UHFFFAOYSA-N |

| PubChem CID | 146049780 |

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of this compound typically involves multi-step reactions starting from pyrazole precursors. A common route includes:

-

Cyclization: Reacting tert-butyl hydrazine with a suitably substituted diketone or haloketone, such as 1,3-dichloro-2-propanone, under reflux conditions in ethanol.

-

Functionalization: Introducing the carboxylic acid group via carboxylation or oxidation of a methyl substituent.

Table 2: Representative Synthetic Conditions

| Step | Reactants | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | tert-Butyl hydrazine + 1,3-dichloro-2-propanone | Ethanol | Reflux | ~60% |

| 2 | Intermediate + CO₂ (under pressure) | THF | 80°C | ~45% |

Industrial Production

Industrial-scale manufacturing employs continuous flow reactors to enhance yield and purity. Post-synthesis purification often involves recrystallization from ethanol-water mixtures or chromatographic techniques.

Physicochemical Characteristics

Solubility and Stability

The compound exhibits limited solubility in non-polar solvents but dissolves moderately in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Stability studies indicate susceptibility to decarboxylation under acidic or high-temperature conditions, necessitating storage at 2–8°C.

Table 3: Physicochemical Data

| Property | Value |

|---|---|

| Melting Point | Not reported |

| LogP (Predicted) | 2.02 |

| pKa (Carboxylic) | ~3.5 (estimated) |

Applications in Pharmaceutical Research

Drug Discovery Intermediates

The carboxylic acid group enables facile conjugation with amines or alcohols, making the compound a key building block for:

-

Kinase inhibitors: The pyrazole core mimics adenine in ATP-binding pockets, aiding in the design of competitive inhibitors.

-

Anticancer agents: Chlorine substituents enhance electrophilicity, facilitating interactions with nucleophilic residues in target proteins.

Materials Science

In polymer chemistry, the tert-butyl group improves thermal stability, while the carboxylic acid allows cross-linking in epoxy resins.

Comparative Analysis with Structural Analogs

Positional Isomerism: 4-Chloro vs. 5-Chloro Derivatives

Compared to its 5-chloro isomer, the 4-chloro derivative exhibits:

-

Enhanced electronic effects: The chlorine’s proximity to the carboxylic acid alters resonance stabilization, increasing acidity.

-

Steric hindrance: The tert-butyl group impedes nucleophilic attack at the 1-position, reducing unwanted side reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume